2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, an indole moiety, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the ethoxyphenyl derivative, the indole derivative, and the triazole ring. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and distillation to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar ethoxyphenyl group but different overall structure and properties.
Acetamide: A simpler compound with an amide functional group, used for comparison in terms of chemical reactivity and applications.
Uniqueness
2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H27N5O2S |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C25H27N5O2S/c1-2-32-19-12-10-18(11-13-19)30-24(21-16-26-22-9-5-4-8-20(21)22)27-28-25(30)33-17-23(31)29-14-6-3-7-15-29/h4-5,8-13,16,26H,2-3,6-7,14-15,17H2,1H3 |
InChI Key |
BBQMULCOYHSTPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCCC3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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